3-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[3-[[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]methyl]azetidin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O/c1-12-7-13(2)26(22-12)16-3-4-17(27)25(23-16)11-14-9-24(10-14)18-15(8-19)20-5-6-21-18/h3-7,14H,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRFRDVBDYBLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=CN=C4C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile (CAS No. 871502-17-9) is a complex organic molecule with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₄O₃ |
| Molecular Weight | 248.24 g/mol |
| CAS Number | 871502-17-9 |
| Synonyms | None listed |
The compound features a pyrazole ring, dihydropyridazine moiety, and azetidine structure, which are significant for its biological activity.
Anticancer Activity
Recent studies have investigated the cytotoxic effects of derivatives related to this compound. For instance, compounds containing the 3,5-dimethylpyrazole moiety have shown promising results against various cancer cell lines. One study reported that a derivative with a similar structure exhibited an IC₅₀ value of 5.13 µM in a C6 glioma cell line, indicating significant anticancer potential compared to standard treatments like 5-FU (IC₅₀ = 8.34 µM) .
The proposed mechanism for the anticancer activity involves inducing apoptosis in cancer cells. Flow cytometry analyses revealed that the compound leads to cell cycle arrest and triggers apoptotic pathways in treated cells . The presence of multiple heterocycles in its structure may enhance its interaction with biological targets.
Neuroprotective Effects
Additionally, compounds with similar structures have been evaluated for neuroprotective properties. Some derivatives have shown inhibition of monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. The inhibition of MAO A and B by these compounds suggests potential applications in treating conditions like Parkinson's disease .
Case Studies
- Cytotoxicity in Cancer Models : In a study examining various pyrazole derivatives, one compound demonstrated significant cytotoxicity against glioma cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.
- Neuroprotection : A series of analogs were tested for their ability to inhibit MAO enzymes. The results indicated that certain compounds could effectively reduce oxidative stress markers in neuronal cell cultures .
Scientific Research Applications
Overview
The compound 3-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile is a complex heterocyclic molecule that has garnered attention in medicinal chemistry and pharmacology due to its potential therapeutic applications. Its unique structural features enable it to interact with various biological targets, offering a range of possibilities in drug discovery and development.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives featuring pyrazole and pyridazine moieties can inhibit tumor growth through multiple mechanisms:
- Cell Cycle Arrest : The compound has been shown to interfere with key cell cycle regulators, potentially leading to apoptosis in cancer cells.
- Inhibition of Tumor Cell Proliferation : In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines, with IC₅₀ values indicating strong potency.
| Compound | IC₅₀ (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Target Compound | 5.13 | C6 Glioma | Apoptosis and cell cycle arrest |
| Control | 8.34 | L929 (healthy) | No cytotoxic effect |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Studies suggest that it can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways.
Synthetic Routes
The synthesis of the target compound typically involves several key steps:
- Formation of Pyrazole Ring : Starting from readily available precursors, the pyrazole ring is constructed through controlled reactions.
- Synthesis of Pyridazine Moiety : Cyclization reactions involving hydrazine derivatives lead to the formation of the pyridazine ring.
- Coupling Reactions : The final product is obtained by coupling the azetidine and pyrazine components with appropriate coupling agents.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various applications:
- Cancer Research : In vitro studies have demonstrated its ability to inhibit glioma cell growth significantly, suggesting a potential role as an anticancer agent.
- Antimicrobial Studies : Research has shown effective inhibition against common bacterial strains, indicating its potential use in treating infections.
Q & A
Q. Table 1: Synthesis Conditions from Comparable Pyrazole Derivatives
| Parameter | (88% yield) | (76% yield) | (87% yield) |
|---|---|---|---|
| Solvent | Methylene chloride | Methylene chloride | Methylene chloride |
| Reaction Time | 16 hours | 16 hours | 16 hours |
| Purification Gradient | 0–25% EA in 20 CV | 0–25% EA in 15 CV | 0–35% EA in 25 CV |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for azide (δ ~5.16 ppm, CH2), pyrazole (δ 7.54–7.69 ppm), and nitrile (C≡N, no direct proton signal). Compare shifts to analogous compounds (e.g., 3-azido-pyrazole derivatives) .
- IR Spectroscopy : Confirm azide (2139 cm⁻¹, strong) and nitrile (2231 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., m/z 238.0961 for C12H10N6) with ≤0.0001 Da error .
Advanced: How can computational chemistry predict reactivity or stability during synthesis?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates, as demonstrated in triazole-pyrazole hybrid studies .
- Transition State Analysis : Identify energy barriers for azide formation or cyclization steps using software like COMSOL Multiphysics .
- Solvent Effects : Simulate solvent interactions (e.g., methylene chloride polarity) to optimize reaction kinetics .
Advanced: How to resolve contradictory data in reaction mechanisms?
Methodological Answer:
- Isotopic Labeling : Use 15N-labeled azides to trace nitrogen incorporation in pyridazine/pyrazole rings .
- Side Reaction Analysis : Monitor byproducts (e.g., via LC-MS) when varying substituents (e.g., benzyl vs. isopropyl groups in –3 yield discrepancies) .
- Controlled Replicates : Repeat reactions under inert atmospheres to rule out oxidation or moisture interference .
Advanced: Designing SAR studies for pharmacological potential
Methodological Answer:
- Structural Motifs : Link pyridazine (electron-deficient core) and pyrazole (hydrogen-bonding sites) to target enzymes (e.g., kinases) .
- In Vitro Assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC) against reference strains, as seen in dimethoxyphenethyl-pyridazine analogs .
- Docking Studies : Use AutoDock to predict binding to ATP pockets or protease active sites .
Advanced: How to validate heterogeneous reaction conditions?
Methodological Answer:
- DoE (Design of Experiments) : Apply factorial design (e.g., 2^k models) to test temperature, catalyst loading, and solvent ratios .
- Kinetic Profiling : Use in-situ IR or Raman spectroscopy to track azide consumption rates .
- Scale-Up Simulation : Model heat/mass transfer in reactors using AI-driven tools (e.g., COMSOL Multiphysics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
